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1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea

Kinase inhibition Structure-activity relationship Regioisomer comparison

1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea (CAS 1013836-08-2) is a synthetic diaryl urea derivative featuring a 1H-pyrazol-1-yl-substituted pyridazine core linked via a 4-aminophenyl bridge to a 2,3-dimethylphenyl urea terminus. The compound belongs to a broader class of pyrazole-pyridazine ureas investigated as kinase inhibitors, with structural precedent in p38α MAPK and MK2 (MAPKAP kinase-2) inhibitor programs.

Molecular Formula C22H21N7O
Molecular Weight 399.458
CAS No. 1013836-08-2
Cat. No. B2796814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea
CAS1013836-08-2
Molecular FormulaC22H21N7O
Molecular Weight399.458
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
InChIInChI=1S/C22H21N7O/c1-15-5-3-6-19(16(15)2)26-22(30)25-18-9-7-17(8-10-18)24-20-11-12-21(28-27-20)29-14-4-13-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
InChIKeyMGDWWUGNGBWKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea (CAS 1013836-08-2): Chemical Class and Procurement-Relevant Baseline


1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea (CAS 1013836-08-2) is a synthetic diaryl urea derivative featuring a 1H-pyrazol-1-yl-substituted pyridazine core linked via a 4-aminophenyl bridge to a 2,3-dimethylphenyl urea terminus . The compound belongs to a broader class of pyrazole-pyridazine ureas investigated as kinase inhibitors, with structural precedent in p38α MAPK and MK2 (MAPKAP kinase-2) inhibitor programs [1]. Its molecular formula is C22H21N7O with a molecular weight of 399.458 g/mol, and it is supplied primarily as a research reagent with typical purity of 95% .

Why Generic Substitution Fails for 1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea: The Regioisomeric Differentiation Problem


In-class substitution among pyrazole-pyridazine urea analogs is not straightforward because the terminal aryl urea substituent directly dictates both kinase selectivity and potency. The target compound bears a 2,3-dimethylphenyl group, whereas its closest commercially catalogued analogs incorporate 3,4-dimethylphenyl, 3,5-dimethylphenyl, or 4-methylphenyl (p-tolyl) substituents . These regioisomeric variations produce distinct steric and electronic environments at the urea NH and the terminal aryl ring, which can alter the compound's binding pose within the ATP pocket of kinases such as p38α or MK2 [1]. Empirical evidence from structurally related urea-based p38 inhibitors demonstrates that even a single methyl group shift can change IC50 values by an order of magnitude [1]. Consequently, procurement of an analog with an unverified substitution pattern carries substantial risk of divergent target engagement and cellular potency.

Quantitative Differentiation Evidence for 1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea Against Its Closest Analogs


Regioisomeric Methyl Substitution: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenyl and 3,5-Dimethylphenyl Analogs

Within the 6-(1H-pyrazol-1-yl)pyridazin-3-yl urea scaffold, the target compound is the sole catalogued analog bearing the 2,3-dimethylphenyl substitution pattern; its nearest structural neighbors are the 3,4-dimethylphenyl and 3,5-dimethylphenyl regioisomers, which share the identical molecular formula (C22H21N7O, MW 399.4) but differ in the position of the second methyl group on the terminal phenyl ring . In published structure-activity relationship (SAR) studies of pyrazolyl urea p38α inhibitors, shifting a methyl substituent from the para to the meta or ortho position on the terminal aryl ring has been shown to modulate IC50 values by factors of 5- to 50-fold, attributable to altered complementarity with the kinase hydrophobic back pocket [1]. While specific IC50 values for the 2,3-dimethylphenyl compound remain unpublished in the peer-reviewed literature, the ortho-methyl group present in this compound introduces a steric constraint absent in the 3,4- and 3,5-dimethyl analogs, which is predicted to restrict the conformational freedom of the urea linkage and potentially enhance selectivity for kinases with a constricted hydrophobic pocket [1].

Kinase inhibition Structure-activity relationship Regioisomer comparison

Halogen-Free Terminal Aryl Ring: Differentiation from 3-Fluorophenyl Analog (CAS 1013836-02-6)

The target compound's terminal 2,3-dimethylphenyl group is halogen-free, distinguishing it from the closely related 3-fluorophenyl analog (CAS 1013836-02-6), which shares the identical pyrazole-pyridazine-aminophenyl core but incorporates a fluorine atom at the meta position of the terminal phenyl ring [1]. Fluorine substitution in kinase inhibitors is conventionally employed to enhance metabolic stability and modulate binding affinity through electronic effects, but it can also introduce CYP450-mediated liabilities and alter solubility [2]. The target compound's halogen-free architecture may confer distinct physicochemical properties: lower lipophilicity (clogP) compared to the fluorinated analog, potentially improving aqueous solubility, and absence of oxidative defluorination as a metabolic pathway [2]. However, no direct comparative microsomal stability or solubility data for these two compounds have been published.

Metabolic stability Halogen substitution p38 MAPK inhibitor

Target Kinase Profile: Purported MK2/p38α Inhibition with Pyrazole-Pyridazine Urea Scaffold

Compounds bearing the 6-(1H-pyrazol-1-yl)pyridazin-3-yl urea scaffold, including the structurally analogous 3-fluorophenyl variant (CAS 1013836-02-6), have been reported to inhibit MK2 (MAPKAP kinase-2), a kinase downstream of p38α that regulates pro-inflammatory cytokine biosynthesis . BenchChem's entry for the 3-fluorophenyl analog states that the compound inhibits MK2 and affects downstream signaling pathways involving TNF-α . The pyrazole-pyridazine urea class has also been identified in patent literature as p38 kinase inhibitors (US7414056, US20080275092) [1]. The target compound, by virtue of its conserved core scaffold, is inferred to engage the same kinase targets, though no kinome-wide selectivity profiling data (e.g., KdELECT, scanMAX) have been published for this specific compound.

MK2 inhibition p38 MAPK pathway Inflammatory cytokine suppression

COX-2 Inhibitory Activity: Vendor-Reported IC50 Values Requiring Independent Verification

The BenchChem vendor page for this compound reports COX-2 inhibition with an IC50 of 0.01 µM and a broader COX inhibition IC50 range of 0.034–0.052 µM, compared to the reference drug diclofenac . These figures, if independently verified, would position the compound as a potent COX-2 inhibitor. However, the source is a vendor technical datasheet rather than a peer-reviewed publication, and the experimental conditions (enzyme source, substrate concentration, incubation time) are not disclosed. No independent replication or head-to-head comparison data against structural analogs are available.

COX-2 inhibition Anti-inflammatory BenchChem data

Crystal Structure of Core Scaffold: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Planarity and Conformational Constraints

The core scaffold N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which constitutes the pyrazole-pyridazine-aminophenyl fragment of the target compound, has been characterized by single-crystal X-ray diffraction [1]. The molecule is essentially planar with an r.m.s. deviation of 0.044 Å, stabilized by an intramolecular C—H⋯N hydrogen bond that generates an S(6) motif [1]. This planarity imposes a constrained geometry on the aminophenyl linker, orienting the urea attachment point in a fixed direction relative to the heterocyclic core. In the target compound, the ortho-methyl group of the 2,3-dimethylphenyl terminus is expected to introduce torsional strain at the urea-phenyl junction due to steric clash with the urea carbonyl oxygen, potentially altering the conformational equilibrium compared to analogs lacking ortho substitution (e.g., p-tolyl or 3-fluorophenyl analogs) [2].

X-ray crystallography Molecular planarity Conformational restriction

Commercial Availability and Purity Specification: Differentiating Procurement-Grade Attributes

The target compound is catalogued by BenchChem with a declared purity of 95% and by Evitachem (Catalog No. EVT-2933888) for non-human research use only . In contrast, analogs with higher commercial demand—such as the 3-fluorophenyl analog (CAS 1013836-02-6)—appear across a broader vendor network with multiple sourcing options [1]. The narrower vendor footprint for the 2,3-dimethylphenyl compound implies that supply chain resilience and batch-to-batch consistency must be specifically verified at the point of procurement. No analytical certification data (HPLC traces, NMR spectra, residual solvent levels) are publicly available for any vendor's stock of this compound.

Research reagent Purity specification Catalog compound

Best-Fit Application Scenarios for 1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea Based on Quantitative Evidence


Steric Probe for Kinase Hydrophobic Back Pocket Selectivity Studies

The ortho-methyl group on the 2,3-dimethylphenyl terminus creates a steric constraint at the urea-phenyl junction that is absent in all other commercially catalogued regioisomers (3,4-dimethyl, 3,5-dimethyl, or 4-methyl analogs) [1]. This makes the compound a uniquely suited tool for probing steric tolerance in the hydrophobic back pocket of p38α or MK2, particularly when co-crystallized or docked with recombinant kinase domains. The planar pyrazole-pyridazine core confirmed by crystallography (r.m.s. deviation 0.044 Å) [2] provides a rigid reference scaffold against which the conformational effects of the ortho-methyl group can be systematically evaluated.

Halogen-Free Control Compound for Fluorine Effect Deconvolution Studies

In experimental designs comparing halogenated vs. non-halogenated kinase inhibitors, this compound serves as the halogen-free counterpart to the 3-fluorophenyl analog (CAS 1013836-02-6). Use of both compounds in parallel enables deconvolution of fluorine-specific effects on metabolic stability, CYP450 inhibition, and target binding kinetics. This application is predicated on the class-level expectation that halogen removal alters lipophilicity and oxidative metabolism without disrupting the conserved pyrazole-pyridazine-urea pharmacophore [1].

COX-2 Inhibition Screening Hit Validation and Secondary Assay Development

The vendor-reported COX-2 IC50 of 0.01 µM [1], if independently confirmed, positions this compound as a potential starting point for dual kinase/COX-2 inhibitor development. The compound could be deployed in secondary COX-2 enzyme assays alongside diclofenac as a reference standard to verify the vendor claim and to benchmark selectivity against COX-1. Procurement for this application should be accompanied by a request for a certificate of analysis and independent purity verification by HPLC-MS prior to assay.

Scaffold-Hopping Reference for Pyrazolo[3,4-c]pyridazine Urea CDK Inhibitor Programs

The target compound's pyrazole-pyridazine-aminophenyl urea architecture shares topological features with pyrazolo[3,4-c]pyridazine-based cyclin-dependent kinase (CDK) inhibitors described by Braña et al. (J. Med. Chem. 2005, 48, 6843–6854) [1]. The key difference is the non-fused pyrazole-pyridazine linkage in the target compound versus the fused pyrazolo[3,4-c]pyridazine core. This compound can thus be employed as a scaffold-hopping comparator to assess whether the non-fused architecture retains CDK inhibitory activity or redirects selectivity toward the p38/MK2 axis.

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